CID5721353 is a B-Cell Lymphoma 6 Inhibitor (BCL6 inhibitor).
CID5721353
CAS No.:
Cat. No.: VC0523727
Molecular Formula: C15H9BrN2O6S2
Molecular Weight: 457.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9BrN2O6S2 |
|---|---|
| Molecular Weight | 457.3 g/mol |
| IUPAC Name | 2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid |
| Standard InChI | InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24) |
| Standard InChI Key | UMZWNADQRDCKII-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C=C1Br)/C(=C/3\C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)/C(=O)N2 |
| SMILES | C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O |
| Canonical SMILES | C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Profile of CID5721353
Molecular Identity
CID5721353 is systematically named 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid. Its molecular formula, C₁₅H₉BrN₂O₆S₂, reflects a complex structure integrating indole, thiazolidinone, and succinic acid moieties. The compound’s stereochemistry is defined by a Z-configuration at the 5-position of the thiazolidinone ring, critical for its bioactivity .
Table 1: Physicochemical Properties of CID5721353
| Property | Value |
|---|---|
| Molecular Weight | 457.3 g/mol |
| SMILES | C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O |
| InChI Key | UMZWNADQRDCKII-UHFFFAOYSA-N |
| Solubility (DMSO) | 50 mg/mL |
| Purity (HPLC) | ≥95% |
Structural Insights
The compound features a 5-bromoindole group linked to a 4-oxo-2-thioxothiazolidine ring, which is further substituted with a succinic acid side chain. X-ray crystallography and computational modeling suggest that the bromine atom at the 5-position of the indole enhances hydrophobic interactions with the BCL6 BTB domain, while the thioxothiazolidine moiety contributes to hydrogen bonding with Lysine 377 and Arginine 382 residues .
Mechanism of Action: Targeting BCL6 in Oncogenic Signaling
BCL6 as a Therapeutic Target
BCL6 is a transcriptional repressor overexpressed in ~40% of DLBCL cases, where it silences genes involved in DNA damage response (e.g., TP53, ATR) and cell cycle arrest. By recruiting corepressors such as SMRT and NCOR through its BTB domain, BCL6 facilitates lymphomagenesis and chemoresistance .
Inhibition of Protein-Protein Interactions (PPIs)
CID5721353 binds competitively to the BCL6 BTB domain with a K<sub>i</sub> of 147 µM, displacing SMRT peptides (IC<sub>50</sub> = 212 µM) . This action restores expression of pro-apoptotic genes like CDKN1A and PUMA, triggering cell cycle arrest and apoptosis in BCL6-dependent DLBCL cells (e.g., OCI-Ly1, SUDHL-4) . Computational solvent mapping studies highlight the compound’s ability to exploit druggable hotspots within the BTB-corepressor interface, a strategy validated in other PPI targets such as MDM2/p53 and Bcl-XL/BAK .
Preclinical Research Findings
In Vitro Antiproliferative Activity
CID5721353 exhibits dose-dependent growth inhibition across DLBCL cell lines, with IC<sub>50</sub> values ranging from 24 µM (OCI-Ly1) to 936 µM (Toledo). Notably, BCL6-independent lines (Toledo, OCI-Ly4) show resistance, confirming target specificity .
Table 2: In Vitro Efficacy of CID5721353 in DLBCL Models
| Cell Line | BCL6 Dependency | IC₅₀ (µM) |
|---|---|---|
| OCI-Ly1 | Dependent | 24 |
| SUDHL-4 | Dependent | 68 |
| Toledo | Independent | 936 |
| Primary DLBCL | Dependent | 42–110 |
In Vivo Tumor Suppression
In murine xenograft models, daily intraperitoneal administration of CID5721353 (50 mg/kg) reduced tumor volume to <40% of controls by day 9. Transcriptomic analysis revealed significant upregulation of CDKN1A (4.7-fold) and PUMA (3.2-fold), corroborating its mechanism .
Clinical Relevance and Future Directions
Challenges and Optimization
Current limitations include moderate potency (K<sub>i</sub> >100 µM) and solubility. Medicinal chemistry efforts focus on:
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Bioisosteric replacement of the labile thioxothiazolidine ring.
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Prodrug formulations to enhance oral bioavailability.
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